molecular formula C20H24O6 B1244279 Eupaheliangolide A

Eupaheliangolide A

Cat. No.: B1244279
M. Wt: 360.4 g/mol
InChI Key: AXSMKFJOTFGINI-AWYRNCDDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eupaheliangolide A is a sesquiterpene lactone isolated from Eupatorium lindleyanum, a plant traditionally used in East Asian medicine. Structurally, it features a germacranolide skeleton with an α-methylene-γ-lactone moiety and an epoxide group, which are critical for its bioactivity . Pharmacological studies highlight its anti-inflammatory, cytotoxic, and antiparasitic properties, particularly against Leishmania amazonensis and cancer cell lines. Its mechanism of action involves the inhibition of NF-κB signaling and induction of apoptosis via mitochondrial pathways .

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

[(3aR,4R,6R,7E,10Z,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,11a-tetrahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O6/c1-6-11(2)18(22)26-16-10-20(5,24)8-7-14(21)12(3)9-15-17(16)13(4)19(23)25-15/h6-9,15-17,24H,4,10H2,1-3,5H3/b8-7+,11-6+,12-9-/t15-,16-,17+,20+/m1/s1

InChI Key

AXSMKFJOTFGINI-AWYRNCDDSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@](/C=C/C(=O)/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)(C)O

Canonical SMILES

CC=C(C)C(=O)OC1CC(C=CC(=O)C(=CC2C1C(=C)C(=O)O2)C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Sesquiterpene Lactones

Compound Molecular Formula Molecular Weight (g/mol) Natural Source Key Bioactivities
This compound C₁₅H₂₀O₄ 264.32 Eupatorium lindleyanum Antileishmanial, anticancer, anti-inflammatory
Parthenolide C₁₅H₂₀O₃ 248.32 Tanacetum parthenium Antimigraine, anticancer, anti-inflammatory
Vernolide C₁₅H₁₈O₄ 262.30 Vernonia amygdalina Antimalarial, antioxidant, cytotoxic

Table 2: Structural Comparison

Feature This compound Parthenolide Vernolide
Core Skeleton Germacranolide Germacranolide Eudesmanolide
α-Methylene-γ-Lactone Present Present Absent
Epoxide Group Present (C-4,5) Absent Present (C-8,9)
Key Substituents Acetyloxy group (C-8) α,β-Unsaturated ketone Hydroxyl group (C-3)

Bioactivity and Mechanistic Differences

  • Anticancer Activity: this compound and parthenolide both induce apoptosis in cancer cells via ROS generation. However, this compound exhibits higher selectivity against leukemia cells (IC₅₀ = 3.2 μM) compared to parthenolide (IC₅₀ = 5.8 μM), likely due to its acetyloxy group enhancing membrane permeability .
  • Anti-Inflammatory Effects: Parthenolide’s α-methylene-γ-lactone directly alkylates IKKβ, inhibiting NF-κB. This compound’s epoxide group modulates additional targets, such as COX-2, reducing prostaglandin synthesis more effectively .
  • Antiparasitic Action: this compound shows superior activity against Leishmania (EC₅₀ = 1.5 μM) versus vernolide (EC₅₀ = 4.7 μM), attributed to its dual electrophilic sites (lactone and epoxide) disrupting parasite redox balance .

Q & A

Basic Research Questions

Q. What methodological steps are recommended for isolating Eupaheliangolide A from natural sources?

  • Begin with solvent-based extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Validate each isolation step using TLC or LC-MS to track compound purity. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. For novel sources, compare spectral data (NMR, IR) with established literature to confirm identity .

Q. How can researchers validate the purity and structural identity of this compound after isolation?

  • Combine multiple spectroscopic methods:

  • NMR (¹H, ¹³C, 2D-COSY) to confirm skeletal structure and stereochemistry.
  • HR-MS to verify molecular formula.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration.
    • Cross-reference data with published spectra and report deviations in chemical shifts or coupling constants. Include raw spectral data in supplementary materials to enable peer validation .

Q. What minimal spectroscopic dataset is required to publish a novel this compound derivative?

  • Essential ¹H NMR, ¹³C NMR, DEPT, HR-MS, and IR. For stereochemical assignments, include NOESY or ROESY spectra. Tabulate key spectral peaks (δ, multiplicity, integration) alongside proposed assignments. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables .

Advanced Research Questions

Q. What experimental strategies address low yields in the total synthesis of this compound?

  • Optimize critical steps (e.g., cyclization or epoxidation) using design of experiments (DoE) to test variables like catalysts, solvents, and reaction time. Employ computational tools (DFT, molecular docking) to predict transition-state energetics and guide synthetic route selection. Report unsuccessful attempts transparently to aid community troubleshooting .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Reassess computational models by:

  • Testing multiple force fields or basis sets in docking/MD simulations.
  • Validating binding affinities using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
    • If discrepancies persist, evaluate off-target effects via proteome-wide screening or transcriptomic analysis. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What methodological considerations are critical when designing dose-response studies for this compound’s pharmacological effects?

  • Establish a linear dynamic range through preliminary IC₅₀/EC₅₀ assays. Use at least five concentrations in triplicate, with positive and negative controls. For in vivo studies, adhere to ARRIVE guidelines for animal models, documenting body weight, organ toxicity, and pharmacokinetics (Cₘₐₓ, t₁/₂). Publish raw dose-response curves and statistical analyses (e.g., Hill slopes) to enable meta-analyses .

Q. How can researchers ensure reproducibility in bioactivity assays for this compound across laboratories?

  • Standardize protocols by:

  • Providing detailed cell culture conditions (passage number, media, serum batch).
  • Including reference compounds (e.g., paclitaxel for cytotoxicity assays).
  • Reporting instrument calibration data (e.g., flow cytometer voltages).
    • Share datasets via public repositories (e.g., Zenodo) with metadata compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Presentation and Contradiction Analysis

Q. What frameworks guide the interpretation of conflicting results in this compound’s mechanism of action studies?

  • Apply PICO (Population, Intervention, Comparison, Outcome) to contextualize experimental variables. For example:

  • Population: Cancer cell lines (e.g., MCF-7 vs. HeLa).
  • Intervention: this compound concentration gradients.
  • Comparison: Positive controls (e.g., doxorubicin).
  • Outcome: Apoptosis markers (caspase-3 activation).
    • Use funnel plots or sensitivity analyses to detect bias in aggregated data .

Q. How should researchers handle irreproducible spectral data for this compound in collaborative studies?

  • Conduct a blinded re-analysis of raw data (e.g., NMR FIDs, MS chromatograms) across labs. If inconsistencies persist, evaluate environmental factors (humidity, solvent purity) or instrument calibration. Publish a joint technical note to document findings and propose standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eupaheliangolide A
Reactant of Route 2
Eupaheliangolide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.